Tert-butyl[(1,4-dibromobutan-2-yl)oxy]dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl[(1,4-dibromobutan-2-yl)oxy]dimethylsilane is an organosilicon compound that features a tert-butyl group, a dimethylsilane group, and a dibromobutane moiety. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(1,4-dibromobutan-2-yl)oxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 1,4-dibromobutan-2-ol. The reaction is carried out in the presence of a base such as imidazole in an anhydrous solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[(1,4-dibromobutan-2-yl)oxy]dimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The dibromo groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce corresponding alcohols or ketones.
Scientific Research Applications
Tert-butyl[(1,4-dibromobutan-2-yl)oxy]dimethylsilane has several applications in scientific research:
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Mechanism of Action
The mechanism by which tert-butyl[(1,4-dibromobutan-2-yl)oxy]dimethylsilane exerts its effects involves the formation of carbon-silicon bonds. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl(4-iodobutoxy)dimethylsilane: Similar in structure but contains an iodine atom instead of bromine.
Tert-butyl((4-butylocta-2,3-dien-1-yl)oxy)dimethylsilane: Contains a butylocta-2,3-dien-1-yl group instead of dibromobutane.
Uniqueness
Tert-butyl[(1,4-dibromobutan-2-yl)oxy]dimethylsilane is unique due to the presence of two bromine atoms, which makes it highly reactive in substitution reactions. This reactivity can be leveraged in the synthesis of a wide range of organic compounds, making it a valuable reagent in organic chemistry.
Properties
CAS No. |
1388758-76-6 |
---|---|
Molecular Formula |
C10H22Br2OSi |
Molecular Weight |
346.17 g/mol |
IUPAC Name |
tert-butyl-(1,4-dibromobutan-2-yloxy)-dimethylsilane |
InChI |
InChI=1S/C10H22Br2OSi/c1-10(2,3)14(4,5)13-9(8-12)6-7-11/h9H,6-8H2,1-5H3 |
InChI Key |
SWCXNHYEAVFPCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CCBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.